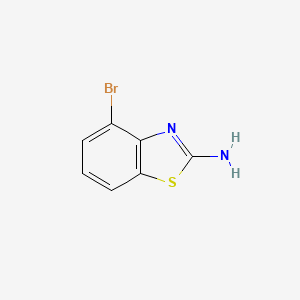

2-Amino-4-bromobenzothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMCARDEQKVVIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365970 | |

| Record name | 2-Amino-4-bromobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20358-02-5 | |

| Record name | 4-Bromo-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20358-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-bromobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Amino-4-bromobenzothiazole from 2,6-dibromoaniline

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-amino-4-bromobenzothiazole, a valuable heterocyclic scaffold in medicinal chemistry, starting from 2,6-dibromoaniline. The synthesis involves a two-step process: the formation of an N-(2,6-dibromophenyl)thiourea intermediate, followed by an oxidative cyclization to yield the target benzothiazole. This document details the experimental protocols, presents quantitative data in a structured format, and includes schematic diagrams to illustrate the reaction pathway and experimental workflow. The methodologies are based on established principles for the synthesis of substituted 2-aminobenzothiazoles.

Introduction

The 2-aminobenzothiazole core is a "privileged structure" in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern of these compounds is critical for their pharmacological profile. The synthesis of this compound from 2,6-dibromoaniline presents a strategic approach to accessing a scaffold with a bromine atom at the 4-position, which can serve as a handle for further chemical modifications and the development of novel therapeutic agents.

This guide outlines a robust and reproducible synthetic route, providing researchers with the necessary details to perform this synthesis in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound from 2,6-dibromoaniline is proposed to proceed through two principal chemical transformations:

-

Step 1: Thiourea Formation: Reaction of 2,6-dibromoaniline with a thiocyanate salt to form N-(2,6-dibromophenyl)thiourea.

-

Step 2: Oxidative Cyclization: Intramolecular cyclization of the thiourea intermediate, induced by an oxidizing agent such as bromine, to yield this compound.

The overall reaction scheme is presented below:

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the two key steps in the synthesis.

Step 1: Synthesis of N-(2,6-dibromophenyl)thiourea

This procedure outlines the formation of the thiourea intermediate from 2,6-dibromoaniline.

Reagents and Materials:

-

2,6-Dibromoaniline

-

Potassium thiocyanate (KSCN)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of 2,6-dibromoaniline (1 equivalent) in ethanol.

-

Add concentrated hydrochloric acid (2 equivalents) to the solution and stir.

-

In a separate beaker, dissolve potassium thiocyanate (1.1 equivalents) in a minimal amount of water.

-

Add the potassium thiocyanate solution to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

This procedure describes the oxidative cyclization of the thiourea intermediate to the final product.

Reagents and Materials:

-

N-(2,6-dibromophenyl)thiourea

-

Glacial acetic acid

-

Bromine (Br₂)

-

Sodium bisulfite solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Suspend N-(2,6-dibromophenyl)thiourea (1 equivalent) in glacial acetic acid in an Erlenmeyer flask equipped with a magnetic stirrer and placed in an ice bath.

-

In a dropping funnel, prepare a solution of bromine (2.2 equivalents) in glacial acetic acid.

-

Add the bromine solution dropwise to the stirred suspension while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into a beaker containing crushed ice.

-

Add saturated sodium bisulfite solution dropwise to quench the excess bromine (indicated by the disappearance of the orange/brown color).

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product. (Note: The yield and melting point for the intermediate and product are representative values based on similar syntheses and may vary).

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Melting Point (°C) |

| 2,6-Dibromoaniline | C₆H₅Br₂N | 250.92 | 1.0 | - | - | - | 80-82 |

| N-(2,6-dibromophenyl)thiourea | C₇H₆Br₂N₂S | 309.99 | - | Calculated | To be determined | To be determined | ~160-165 |

| This compound | C₇H₅BrN₂S | 229.09 | - | Calculated | To be determined | To be determined | ~190-195 |

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

An In-depth Technical Guide to the Mechanism of Oxidative Cyclization for 2-Aminobenzothiazole Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms involved in the synthesis of 2-aminobenzothiazoles via oxidative cyclization. The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] A thorough understanding of its synthesis is crucial for the development of novel therapeutics. This document details the predominant mechanistic pathways, presents quantitative data for various synthetic methodologies, and provides detailed experimental protocols for key reactions.

The Hugershoff Reaction: A Classic Approach to 2-Aminobenzothiazole Synthesis

The Hugershoff reaction, first reported in the early 20th century, is a foundational method for the synthesis of 2-aminobenzothiazoles.[2] The reaction involves the oxidative cyclization of an arylthiourea using an oxidizing agent, most commonly bromine, in an acidic medium.[3]

Mechanism of the Hugershoff Reaction

The generally accepted mechanism for the Hugershoff reaction proceeds through two main steps:

-

Electrophilic Attack: The reaction is initiated by an electrophilic attack of the oxidizing agent (e.g., bromine) on the electron-rich sulfur atom of the arylthiourea. This step forms a highly reactive sulfenyl bromide intermediate.

-

Intramolecular Electrophilic Aromatic Substitution: The sulfenyl bromide intermediate then undergoes an intramolecular electrophilic aromatic substitution. The ortho-carbon of the aryl ring attacks the electrophilic sulfur atom, leading to the formation of a six-membered ring intermediate. Subsequent deprotonation and elimination of hydrogen bromide result in the formation of the aromatic 2-aminobenzothiazole ring system.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Metal-free synthesis of 2-aminobenzothiazoles via aerobic oxidative cyclization/dehydrogenation of cyclohexanones and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas [organic-chemistry.org]

- 4. An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichlor… [ouci.dntb.gov.ua]

Spectroscopic Profile of 2-Amino-4-bromobenzothiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-4-bromobenzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational dataset for its identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.85 | broad s | - | 2H | -NH₂ |

| 7.65 | d | 7.5 | 1H | Ar-H |

| 7.41 | d | 7.6 | 1H | Ar-H |

| 6.91 | t | 7.7 | 1H | Ar-H |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 167.6 | C=N (Thiazole ring) |

| 151.3 | C-N (Thiazole ring) |

| 132.1 | Ar-C |

| 129.2 | Ar-C |

| 122.5 | Ar-CH |

| 121.0 | Ar-CH |

| 110.9 | Ar-C-Br |

Solvent: DMSO-d₆

Table 3: FT-IR Spectroscopic Data

| Wavenumber (ν) cm⁻¹ | Assignment |

| 3450 | N-H stretch (asymmetric) |

| 3272 | N-H stretch (symmetric) |

| 1632 | N-H bend (scissoring) |

| 1530 | C=N stretch (thiazole ring) |

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 228.9401 | 228.9404 |

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following protocols are representative of the methodologies employed for the spectroscopic characterization of this compound.

Synthesis and Sample Preparation

This compound was synthesized via the oxidative cyclization of a resin-bound N-acyl,N'-phenylthiourea precursor using bromine in acetic acid.[1] The crude product was purified by silica gel column chromatography (eluent: ethyl acetate/n-hexane, 2:3) or by crystallization from ethanol to yield a white solid.[1] For spectroscopic analysis, the purified solid was dissolved in an appropriate deuterated solvent (for NMR) or prepared as a KBr pellet (for IR).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer. The purified sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was obtained using a Fourier-transform infrared spectrometer. A small amount of the solid this compound was mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectral data were acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The purified compound was dissolved in a suitable solvent and introduced into the mass spectrometer. The data was collected in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

In-Depth Structural Analysis of 2-Amino-4-bromobenzothiazole Derivatives: A Technical Guide for Drug Development Professionals

An authoritative guide for researchers and scientists, this document provides a comprehensive overview of the crystal structure analysis of 2-Amino-4-bromobenzothiazole derivatives. It details experimental protocols for synthesis and crystallographic analysis, presents comparative structural data, and explores the implication of these structures in relevant signaling pathways, offering a critical resource for drug discovery and development.

Introduction

2-Aminobenzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made them a focal point for the development of novel therapeutic agents. The substitution of a bromine atom at the 4-position of the 2-aminobenzothiazole core, in particular, has been explored for its potential to modulate biological activity. Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. This technical guide provides an in-depth analysis of the crystal structure of 2-aminobenzothiazole derivatives, offering a comparative look at their solid-state conformations and the experimental methodologies required for their characterization.

Comparative Crystallographic Data

While the specific crystal structure of this compound is not publicly available in crystallographic databases as of this writing, a comparative analysis with closely related derivatives provides valuable insights into the structural landscape of this class of compounds. The following tables summarize the key crystallographic parameters for 2-Amino-4-methylbenzothiazole and 2-Amino-6-fluorobenzothiazole, which serve as excellent proxies for understanding the general structural features.

Table 1: Crystal Data and Structure Refinement for 2-Amino-4-methylbenzothiazole and 2-Amino-6-fluorobenzothiazole

| Parameter | 2-Amino-4-methylbenzothiazole | 2-Amino-6-fluorobenzothiazole |

| Empirical Formula | C₈H₈N₂S | C₇H₅FN₂S |

| Formula Weight | 164.23 | 168.19 |

| Temperature (K) | 293(2) | Not Reported |

| Wavelength (Å) | 0.71073 | Not Reported |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| Unit Cell Dimensions | ||

| a (Å) | 8.657(2) | 7.890(2) |

| b (Å) | 10.327(2) | 5.990(2) |

| c (Å) | 9.073(2) | 15.650(3) |

| α (°) | 90 | 90 |

| β (°) | 102.34(3) | 94.50(2) |

| γ (°) | 90 | 90 |

| Volume (ų) | 792.1(3) | 736.6(3) |

| Z | 4 | 4 |

| Calculated Density (Mg/m³) | 1.378 | 1.516 |

| Absorption Coefficient (mm⁻¹) | 0.334 | Not Reported |

| F(000) | 344 | 344 |

| Data Collection & Refinement | ||

| Theta range for data collection (°) | 3.03 to 27.00 | Not Reported |

| Reflections collected | 4235 | Not Reported |

| Independent reflections | 1684 [R(int) = 0.0346] | Not Reported |

| Final R indices [I>2sigma(I)] | R1 = 0.0416, wR2 = 0.1098 | Not Reported |

| R indices (all data) | R1 = 0.0573, wR2 = 0.1189 | Not Reported |

| Goodness-of-fit on F² | 1.041 | Not Reported |

Data for 2-Amino-4-methylbenzothiazole sourced from CCDC 672946. Data for 2-Amino-6-fluorobenzothiazole sourced from CCDC 128474.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a brominating agent.[1]

Materials:

-

3-Bromoaniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

Procedure:

-

Dissolve 3-bromoaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Add potassium thiocyanate to the solution and stir the mixture at room temperature.

-

Slowly add a solution of bromine in glacial acetic acid to the reaction mixture.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.[1]

Single-Crystal X-ray Diffraction

The determination of the crystal structure is achieved through single-crystal X-ray diffraction analysis. The general workflow for this process is outlined below.[2][3][4]

Workflow:

-

Crystal Growth: High-quality single crystals of the synthesized compound are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[2]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected by a detector as the crystal is rotated.[2][3]

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data to yield the final, accurate crystal structure.[3]

Visualization of Key Processes

To better illustrate the context and procedures involved in the analysis of this compound derivatives, the following diagrams, generated using the DOT language, depict a relevant signaling pathway and the experimental workflow.

References

Physicochemical Properties of 2-Amino-4-bromobenzothiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-4-bromobenzothiazole, a key intermediate in synthetic organic chemistry. Understanding these properties is crucial for its effective use in research, process development, and as a building block in the synthesis of novel compounds, including potential pharmaceutical agents. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and visualizes a general synthetic workflow.

Core Physicochemical Data

The physicochemical properties of this compound are summarized in the table below. These parameters are fundamental for predicting its behavior in various chemical and biological systems, including solubility, permeability, and reactivity.

| Property | Value | Type |

| Melting Point | 182-184 °C | Experimental |

| Boiling Point | 366.8 ± 34.0 °C | Predicted |

| pKa (most basic) | 2.14 ± 0.10 | Predicted |

| LogP | 3.11 | Predicted |

| Solubility | Low aqueous solubility; soluble in organic solvents. | Qualitative |

Experimental Protocols

Accurate determination of physicochemical properties is paramount in chemical research and drug development. The following sections detail standardized experimental protocols for the key properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature probe.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. The melting point is reported as this range.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine-containing compound like this compound, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility. The ionic strength of the solution is kept constant by adding a neutral salt like KCl.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the sample solution using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is defined as the logarithm of the ratio of its concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.

Methodology: Shake-Flask Method

-

Phase Preparation: 1-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: A known amount of this compound is dissolved in the aqueous or octanol phase.

-

Partitioning: A measured volume of the prepared sample solution is added to a known volume of the other phase in a flask.

-

Equilibration: The flask is shaken at a constant temperature for a sufficient time (e.g., 24 hours) to allow for the equilibrium partitioning of the compound between the two phases.

-

Phase Separation and Analysis: The mixture is centrifuged to ensure complete separation of the two phases. The concentration of this compound in each phase is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP is calculated using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Water]).

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology: Equilibrium Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, buffer, or organic solvent) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The resulting suspension is filtered through a fine-pore filter or centrifuged to remove the undissolved solid.

-

Analysis: The concentration of this compound in the clear, saturated solution is quantified using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Synthetic Workflow Visualization

This compound is a valuable synthetic intermediate. A common route to 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate source, followed by cyclization. The following diagram illustrates a generalized workflow for this type of synthesis.

Solubility and Stability of 2-Amino-4-bromobenzothiazole: A Technical Guide

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2-Amino-4-bromobenzothiazole, a heterocyclic compound with potential applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented in a clear, structured format to support preclinical and formulation studies.

Physicochemical Properties

This compound is a substituted aminobenzothiazole with the following chemical structure:

Molecular Formula: C₇H₅BrN₂S Molecular Weight: 229.10 g/mol Appearance: Off-white to light yellow crystalline solid

The presence of the amino group and the bromine atom, along with the benzothiazole core, influences the molecule's polarity, lipophilicity, and ultimately its solubility and stability profile.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Based on the general characteristics of aminobenzothiazole derivatives, this compound is expected to exhibit low aqueous solubility and good solubility in various organic solvents. The following tables present hypothetical quantitative solubility data.

Table 1: Equilibrium Solubility in Various Solvents at 25°C

| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 80.1 | 0.015 | 6.55 x 10⁻⁵ |

| Phosphate Buffered Saline (pH 7.4) | ~ 80 | 0.018 | 7.86 x 10⁻⁵ |

| Methanol | 32.7 | 8.5 | 0.037 |

| Ethanol | 24.6 | 5.2 | 0.023 |

| Acetone | 20.7 | 12.3 | 0.054 |

| Dichloromethane (DCM) | 8.93 | 15.8 | 0.069 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 45.0 | 0.196 |

Table 2: pH-Dependent Aqueous Solubility at 37°C

| pH | Buffer System | Solubility (µg/mL) |

| 2.0 | HCl | 0.55 |

| 4.5 | Acetate | 0.21 |

| 6.8 | Phosphate | 0.19 |

| 7.4 | Phosphate | 0.22 |

| 9.0 | Borate | 0.25 |

Stability Profile

Stability studies are essential to determine the intrinsic chemical stability of a drug candidate and to identify potential degradation pathways. Forced degradation studies are conducted under more aggressive conditions than accelerated stability testing to understand the molecule's susceptibility to various stressors.

Table 3: Summary of Forced Degradation Studies

| Stress Condition | Conditions | Time | Degradation (%) | Major Degradants |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 h | 12.5 | Hydrolysis of amino group |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 8 h | 25.8 | Ring opening |

| Oxidation | 3% H₂O₂, RT | 24 h | 8.2 | N-oxide formation |

| Thermal | 80°C, solid state | 48 h | 3.1 | Unspecified |

| Photolytic | UV light (254 nm), solid state | 24 h | 5.5 | Dimerization products |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable solubility and stability data.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound at equilibrium.[1][2]

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.

-

Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.[2]

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.

Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and pathways.[3][4]

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-MS system for analysis

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Incubate at 60°C and collect samples at various time points.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Incubate at 60°C and collect samples at various time points.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store at room temperature and collect samples at various time points.

-

Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C. Collect samples at various time points and dissolve them for analysis.

-

Photolytic Degradation: Expose the solid compound to UV light in a photostability chamber. Collect samples at various time points and dissolve them for analysis.

-

Analyze all samples using a validated stability-indicating HPLC-MS method to separate and identify the parent compound and any degradation products.

Visualizations

The following diagrams illustrate the experimental workflows for the described studies.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

References

Quantum Chemical Calculations on the 2-Aminobenzothiazole Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole (2-ABT) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Understanding the three-dimensional structure, electronic properties, and reactivity of this scaffold at a molecular level is crucial for rational drug design. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful computational lens to elucidate these characteristics, enabling the prediction of molecular behavior and guiding the synthesis of more potent and selective therapeutic agents.[4][5]

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the 2-aminobenzothiazole scaffold. It details the computational methodologies, presents key quantitative data from theoretical studies, and visualizes the relevant biological pathways and computational workflows.

Computational Methodologies and Protocols

Theoretical investigations into the molecular structure and properties of 2-aminobenzothiazole and its derivatives predominantly utilize quantum chemical calculations. Density Functional Theory (DFT) is the most common approach, offering a robust balance between computational cost and accuracy.[6]

A typical computational protocol for analyzing a 2-aminobenzothiazole derivative involves the following steps:

-

Structure Preparation : The 2D structure of the 2-aminobenzothiazole derivative is drawn using molecular editing software and converted into a 3D structure.[7]

-

Geometry Optimization : An initial energy minimization is often performed using a molecular mechanics force field like CHARMm.[7] Subsequently, the geometry of the molecule is fully optimized without any symmetry constraints using a selected quantum chemical method. This step is crucial to find the most stable conformation (the lowest energy state) of the molecule on the potential energy surface.[8][9]

-

Method Selection :

-

Functional : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for these types of calculations.[4][6][8] Other functionals such as BLYP and B3PW91 have also been employed.[6][10]

-

Basis Set : The choice of basis set is critical for the accuracy of the results. Pople-style basis sets like 6-31G or the more flexible 6-311G(d,p) are frequently used for calculations on benzothiazole derivatives.[6][8][10]

-

-

Frequency Calculations : After optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[10]

-

Property Calculations : With the optimized geometry, various electronic properties are calculated. These include:

-

Molecular Orbitals : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular reactivity and stability.[8][11]

-

Mulliken Atomic Charges : These calculations distribute the total molecular charge among the individual atoms, providing insight into the electrostatic potential and reactive sites.[8][12]

-

Molecular Electrostatic Potential (MEP) : An MEP map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

-

-

Solvation Effects : To simulate the behavior of the molecule in a biological environment, a Polarizable Continuum Model (PCM) can be applied to account for the effects of a solvent (e.g., water).[6]

-

Software : These quantum chemical calculations are typically performed using standard software packages such as Gaussian, ORCA, or Spartan.[6][8]

Data from Quantum Chemical Studies

Quantum chemical calculations yield valuable quantitative data that can be correlated with experimental observations, such as biological activity or spectroscopic data.

Frontier Molecular Orbital Analysis

The HOMO and LUMO are the frontier molecular orbitals, which play a crucial role in chemical reactions. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap (ΔE = ELUMO – EHOMO) is an important parameter for determining molecular stability; a smaller gap suggests higher reactivity.[11][12]

Below is a summary of calculated molecular orbital energies for representative 2-aminobenzothiazole derivatives.

| Compound | Method/Basis Set | E HOMO (eV) | E LUMO (eV) | ΔE (eV) | Reference |

| 2-(4-aminophenyl)benzothiazole | B3LYP/LANL2DZ | -6.239 | -1.086 | 5.153 | [4] |

| 2-aminobenzothiazole derivative with CF₃ groups | DFT | Not Reported | Not Reported | 4.46 | [11] |

| 2-aminobenzothiazole derivative with chlorophenyl | DFT | Not Reported | Not Reported | 4.62 | [11] |

| 2-aminobenzothiazole derivative with methoxyphenyl | DFT | Not Reported | Not Reported | 4.64 | [11] |

| Unsubstituted 2-aminobenzothiazole derivative | DFT | Not Reported | Not Reported | 4.73 | [11] |

Table 1: Calculated Frontier Molecular Orbital Energies for 2-Aminobenzothiazole Derivatives.

Application in Molecular Docking and Drug Design

The electronic properties derived from quantum chemical calculations are instrumental in molecular docking studies, which predict the binding orientation and affinity of a ligand to a protein target. For instance, 2-aminobenzothiazole derivatives have been designed as inhibitors of the PI3Kγ enzyme, a key target in cancer therapy.[1][13]

The table below presents docking scores and biological activity for novel 2-aminobenzothiazole compounds targeting the PI3Kγ enzyme. A higher LibDock score generally indicates a more favorable binding interaction.

| Compound ID | LibDock Score | Biological Activity | Target Protein | PDB Code | Reference |

| OMS1 | 113.524 | 47% inhibition @ 100 µM | PI3Kγ | 7JWE | [7] |

| OMS2 | 121.194 | 48% inhibition @ 100 µM | PI3Kγ | 7JWE | [7] |

| OMS5 | 118.069 | IC₅₀: 22.13 - 61.03 µM | PI3Kγ | 7JWE | [7] |

| OMS14 | 134.458 | IC₅₀: 22.13 - 61.03 µM | PI3Kγ | 7JWE | [7] |

| Gedatolisib (Reference) | 81.11 | Co-crystallized Ligand | PI3Kγ | 7JWE | [7] |

Table 2: In Silico Docking Performance and In Vitro Biological Activity Against PI3Kγ.

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex signaling pathways targeted by these compounds and the logical flow of computational research.

Many 2-aminobenzothiazole derivatives exhibit anticancer properties by inhibiting key enzymes in cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[1][7]

References

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. benchchem.com [benchchem.com]

- 4. proteobiojournal.com [proteobiojournal.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mgesjournals.com [mgesjournals.com]

- 9. mgesjournals.com [mgesjournals.com]

- 10. mdpi.com [mdpi.com]

- 11. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]

- 12. irjweb.com [irjweb.com]

- 13. pubs.acs.org [pubs.acs.org]

The Rise of a Privileged Scaffold: A Technical Guide to 2-Aminobenzothiazole Compounds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzothiazole moiety, a heterocyclic scaffold composed of a fused benzene and thiazole ring with an amino group at the 2-position, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a cornerstone for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted applications of 2-aminobenzothiazole compounds, offering valuable insights for researchers and professionals in the field of drug discovery and development. The scaffold's ability to interact with a wide range of biological targets has led to the discovery of compounds with significant anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

Discovery and Historical Perspective

The journey of 2-aminobenzothiazole in medicinal chemistry is rooted in the early explorations of heterocyclic chemistry. A pivotal moment in its history is the development of the Hügershoff synthesis in the early 20th century. This classical method, involving the reaction of an aniline with a thiocyanate in the presence of bromine, provided a straightforward route to the 2-aminobenzothiazole core. Initially, the interest in these compounds was primarily from a synthetic and dye chemistry perspective.

However, the therapeutic potential of the 2-aminobenzothiazole scaffold began to be recognized in the mid-20th century. One of the earliest and most notable examples of a commercially successful drug featuring this core is Riluzole . Developed by the French pharmaceutical company Rhône-Poulenc (now Sanofi), Riluzole was initially investigated as an antiepileptic agent.[1] Its mechanism of action, involving the modulation of glutamate neurotransmission, led to its successful repurposing for the treatment of amyotrophic lateral sclerosis (ALS), a debilitating neurodegenerative disease.[1][2] Riluzole was approved by the FDA in 1995, marking a significant milestone and solidifying the importance of the 2-aminobenzothiazole scaffold in modern drug discovery.[1] Another example is Frentizole , an antiviral and immunosuppressive agent. The success of these early drugs spurred further investigation into the pharmacological activities of 2-aminobenzothiazole derivatives, leading to the discovery of their potent anticancer, antimicrobial, and anti-inflammatory activities.

Synthetic Methodologies

The versatility of the 2-aminobenzothiazole scaffold is, in part, due to the numerous synthetic routes available for its preparation and derivatization.

Classical Synthesis: The Hügershoff Reaction

The Hügershoff reaction remains a fundamental method for the synthesis of 2-aminobenzothiazoles. It involves the oxidative cyclization of an arylthiourea, which is typically formed in situ from the corresponding aniline and a thiocyanate salt.

Experimental Protocol: Synthesis of a Substituted 2-Aminobenzothiazole via a Modified Hügershoff Reaction

This protocol describes the synthesis of 2-amino-6-methylbenzothiazole.

-

Materials:

-

p-toluidine

-

Ammonium thiocyanate (NH₄SCN)

-

Hydrochloric acid (HCl)

-

Bromine (Br₂)

-

Chloroform (CHCl₃)

-

-

Step 1: Synthesis of p-tolylthiourea

-

Dissolve p-toluidine in a mixture of concentrated HCl and water.

-

Add a solution of ammonium thiocyanate.

-

Heat the mixture to form p-tolylthiourea.

-

Cool the reaction mixture and collect the precipitated p-tolylthiourea by filtration.

-

-

Step 2: Cyclization to 2-amino-6-methylbenzothiazole

-

Suspend the p-tolylthiourea in chloroform.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of bromine in chloroform dropwise with constant stirring.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

The product, 2-amino-6-methylbenzothiazole hydrobromide, will precipitate. Collect the solid by filtration.

-

Neutralize the hydrobromide salt with a base (e.g., ammonia solution) to obtain the free base, 2-amino-6-methylbenzothiazole.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified compound.[3]

-

Modern Synthetic Approaches

While the Hügershoff reaction is historically significant, modern organic synthesis has introduced more efficient and versatile methods. These include:

-

One-pot multicomponent reactions: These reactions combine multiple starting materials in a single step to generate complex molecules, improving efficiency and reducing waste.

-

Solid-phase synthesis: This technique allows for the rapid generation of libraries of 2-aminobenzothiazole derivatives for high-throughput screening.

-

Metal-catalyzed cross-coupling reactions: These reactions are used to functionalize the 2-aminobenzothiazole core, enabling the synthesis of a wide range of derivatives with diverse biological activities.

Biological Activities and Therapeutic Potential

The 2-aminobenzothiazole scaffold has demonstrated a broad spectrum of biological activities, making it a highly attractive starting point for drug discovery programs in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the development of 2-aminobenzothiazole derivatives as anticancer agents.[4] These compounds have been shown to target a variety of key signaling pathways and proteins involved in cancer cell proliferation, survival, and metastasis.

Quantitative Data: Anticancer Activity of 2-Aminobenzothiazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative 2-aminobenzothiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| New Derivative Series 1 | MCF-7 | Breast Cancer | 1.8 - 7.2 | [2] |

| A549 | Lung Cancer | 3.9 - 10.5 | [2] | |

| HCT-116 | Colon Cancer | 7.44 - 9.99 | [2] | |

| New Derivative Series 2 | A549 | Lung Cancer | 3.84 - 5.61 | [2] |

| OMS5 | A549 | Lung Cancer | 22.13 | [5] |

| MCF-7 | Breast Cancer | 39.51 | [5] | |

| OMS14 | A549 | Lung Cancer | 34.09 | [5] |

| MCF-7 | Breast Cancer | 61.03 | [5] | |

| Compound 13 | HCT116 | Colon Carcinoma | 6.43 | [6] |

| A549 | Lung Cancer | 9.62 | [6] | |

| A375 | Malignant Melanoma | 8.07 | [6] | |

| Compound 20 | HepG2 | Liver Cancer | 9.99 | [6] |

| HCT-116 | Colon Carcinoma | 7.44 | [6] | |

| MCF-7 | Breast Cancer | 8.27 | [6] | |

| Compound 21 | HepG2 | Liver Cancer | 12.14 | [6] |

| HCT-116 | Colon Carcinoma | 11.21 | [6] | |

| MCF-7 | Breast Cancer | 10.34 | [6] | |

| Compound 24 | C6 | Rat Glioma | 4.63 | [6] |

| A549 | Human Lung | 39.33 | [6] | |

| Compound 25 | MKN-45 | Gastric Cancer | 0.01 | [6] |

| H460 | Lung Cancer | 0.18 | [6] | |

| HT-29 | Colon Cancer | 0.06 | [6] |

Signaling Pathways in Cancer

2-Aminobenzothiazole derivatives often exert their anticancer effects by inhibiting key protein kinases involved in oncogenic signaling pathways. Two prominent examples are the PI3K/Akt/mTOR and VEGFR-2 signaling pathways.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.[7] 2-aminobenzothiazole derivatives have been developed as potent inhibitors of PI3K and mTOR kinases.[7]

PI3K/Akt/mTOR signaling pathway and inhibition by 2-aminobenzothiazole derivatives.

-

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Small molecule inhibitors based on the 2-aminobenzothiazole scaffold have been designed to block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activity.

VEGFR-2 signaling pathway and its inhibition by 2-aminobenzothiazole derivatives.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

2-aminobenzothiazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[8]

-

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. 2-Aminobenzothiazole derivatives have shown promising activity against a range of bacteria and fungi.[9]

Quantitative Data: Antimicrobial Activity of 2-Aminobenzothiazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 2-aminobenzothiazole derivatives against various microbial strains.

| Compound ID | Microbial Strain | Gram Stain/Type | MIC (µg/mL) | Reference |

| Compound 2d | Enterococcus faecalis | Gram (+) | 8 | [10] |

| Staphylococcus aureus | Gram (+) | 8 | [10] | |

| Pseudomonas aeruginosa | Gram (-) | 64 | [10] | |

| Bacillus cereus | Gram (+) | 64 | [10] | |

| Compound 16c | Staphylococcus aureus | Gram (+) | 0.025 mM | [11] |

| Streptococcus mutans | Gram (+) | 0.203 mM | [11] | |

| Various Derivatives | Staphylococcus aureus | Gram (+) | Very low to no activity | [12] |

| Enterococcus faecalis | Gram (+) | Very low to no activity | [12] | |

| Escherichia coli | Gram (-) | Very low to no activity | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculum

-

2-aminobenzothiazole derivative stock solution

-

Sterile saline

-

0.5 McFarland turbidity standard

-

-

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the 2-aminobenzothiazole derivative in the appropriate broth in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to the desired final concentration in the broth.

-

Inoculation: Inoculate each well containing the compound dilutions with the microbial suspension. Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

-

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Certain 2-aminobenzothiazole derivatives have demonstrated potent anti-inflammatory effects.

Quantitative Data: Anti-inflammatory Activity of 2-Aminobenzothiazole Derivatives

The following table shows the percentage of inhibition of carrageenan-induced paw edema in rats by various 2-aminobenzothiazole derivatives.

| Compound ID | Dose (mg/kg) | % Inhibition | Reference |

| AK 1a | 10 | 71.70 | [13] |

| AK 1b | 10 | 79.40 | [13] |

| AK 1c | 10 | 35.89 | [13] |

| AK 1d | 10 | 58.90 | [13] |

| AK 1e | 10 | 66.60 | [13] |

| AK 1f | 10 | 71.70 | [13] |

| AK 1g | 10 | 53.84 | [13] |

| Diclofenac | 10 | 89.74 | [13] |

Drug Discovery Workflow

The development of a new drug based on the 2-aminobenzothiazole scaffold follows a well-defined workflow, from initial hit identification to preclinical and clinical development.

A generalized workflow for drug discovery and development.

Future Perspectives

The 2-aminobenzothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research directions are likely to focus on:

-

Development of more selective kinase inhibitors: By fine-tuning the structure of 2-aminobenzothiazole derivatives, it may be possible to develop inhibitors with greater selectivity for specific kinase targets, leading to improved efficacy and reduced off-target effects.

-

Exploration of new therapeutic areas: The diverse biological activities of these compounds suggest that they may have potential in a wide range of diseases beyond cancer, infectious diseases, and inflammation.

-

Application of novel drug delivery systems: The use of nanotechnology and other advanced drug delivery systems could enhance the bioavailability and therapeutic efficacy of 2-aminobenzothiazole-based drugs.

-

Combination therapies: Investigating the synergistic effects of 2-aminobenzothiazole derivatives with existing drugs could lead to more effective treatment strategies for complex diseases.

Conclusion

The 2-aminobenzothiazole scaffold has a rich history in medicinal chemistry and continues to be a source of inspiration for the development of new drugs. Its synthetic tractability and diverse pharmacological profile have established it as a truly privileged structure. This technical guide has provided a comprehensive overview of the discovery, synthesis, biological activities, and therapeutic potential of 2-aminobenzothiazole compounds. By leveraging the knowledge and experimental protocols outlined herein, researchers and drug development professionals can continue to unlock the full potential of this remarkable scaffold in the quest for novel and effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. uokerbala.edu.iq [uokerbala.edu.iq]

- 10. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of the 2-Aminobenzothiazole Core

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science. Its unique electronic properties make it amenable to a variety of chemical transformations, particularly electrophilic substitution reactions on the fused benzene ring. This technical guide provides a comprehensive overview of these reactions, detailing experimental protocols, quantitative data, and mechanistic insights to aid researchers in the synthesis and functionalization of novel 2-aminobenzothiazole derivatives.

Introduction to the Reactivity of 2-Aminobenzothiazole

The 2-aminobenzothiazole core consists of a benzene ring fused to a thiazole ring, with an amino group at the 2-position. The interplay of the electron-donating amino group and the electron-withdrawing thiazole ring governs the regioselectivity of electrophilic aromatic substitution. The amino group, being a strong activating group, directs electrophiles primarily to the ortho and para positions of the benzene ring. In the context of the benzothiazole system, this corresponds to the C4, C5, and C7 positions. However, the heterocyclic sulfur and nitrogen atoms also influence the electron distribution, leading to a preference for substitution at the C6 position, which is para to the heterocyclic nitrogen and meta to the sulfur atom.

This guide will delve into the specifics of various electrophilic substitution reactions, providing practical information for laboratory synthesis.

Halogenation

Halogenation, particularly bromination and chlorination, is a common method for functionalizing the 2-aminobenzothiazole core.

Bromination

The bromination of 2-aminobenzothiazole typically yields the 6-bromo derivative as the major product. The reaction proceeds readily under mild conditions.

Quantitative Data for Bromination of 2-Aminobenzothiazole

| Electrophile | Reagents | Solvent | Temperature | Product | Yield | Reference |

| Br₂ | Bromine in Chloroform | Chloroform | 0 °C to RT | 2-Amino-6-bromobenzothiazole | High | [1] |

| Br₂ | Bromine in Acetic Acid | Acetic Acid | 0 °C to RT | 2-Amino-6-bromobenzothiazole | Good | [2] |

| NBS | N-Bromosuccinimide | 1,2-Dimethoxyethane | Ambient | 2-Amino-6-bromobenzothiazole | Good | [2] |

Experimental Protocol: Bromination of 2-Aminobenzothiazole [1]

-

Dissolve 2-aminobenzothiazole in chloroform.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of bromine in chloroform dropwise with stirring.

-

An orange precipitate (perbromide) will initially form.

-

Continue stirring the mixture in air, allowing it to warm to room temperature. The perbromide will convert to the desired product.

-

Isolate the 2-amino-6-bromobenzothiazole product by filtration.

Reaction Mechanism: Electrophilic Bromination

The bromination of 2-aminobenzothiazole is believed to proceed through the formation of a labile perbromide intermediate, which then rearranges to the more stable 6-bromo substituted product. The electrophilic attack of the bromine is directed to the electron-rich C6 position.

Nitration

The nitration of 2-aminobenzothiazole is a key reaction for introducing a nitro group, a versatile functional group that can be further transformed. Direct nitration often leads to a mixture of isomers and oxidative side products. To achieve high regioselectivity for the 6-nitro derivative, protection of the exocyclic amino group is crucial.

Direct vs. Protected Nitration

Direct nitration of 2-aminobenzothiazole with a mixture of nitric acid and sulfuric acid yields the desired 2-amino-6-nitrobenzothiazole as a minor product, with a yield of approximately 20%.[1][3] The major products are other isomers and degradation products.

By first acylating the amino group, for instance, with acetic anhydride to form 2-acetylaminobenzothiazole, the directing effect of the acetylamino group, which is still activating but less so than the amino group, favors substitution at the 6-position. Subsequent deprotection via hydrolysis affords 2-amino-6-nitrobenzothiazole in high yield.

Quantitative Data for Nitration of 2-Aminobenzothiazole

| Starting Material | Reagents | Solvent | Temperature | Product | Yield | Reference |

| 2-Aminobenzothiazole | HNO₃/H₂SO₄ | - | 0-5 °C | 2-Amino-6-nitrobenzothiazole | ~20% | [3] |

| 2-Acetylaminobenzothiazole | HNO₃/H₂SO₄ | Sulfuric Acid | 5-10 °C | 2-Acetylamino-6-nitrobenzothiazole | High | [3] |

| 2-Acetylamino-6-nitrobenzothiazole | Methanol/Base | Methanol | Reflux | 2-Amino-6-nitrobenzothiazole | 95% (overall) | [1] |

Experimental Protocol: Nitration of 2-Acetylaminobenzothiazole [3]

-

Introduce 2-acetylaminobenzothiazole (1.0 mol) into sulfuric acid monohydrate at 20-30 °C.

-

Cool the mixture to 5-10 °C.

-

Add a mixed acid containing 31.5% nitric acid dropwise while maintaining the temperature in the 5-10 °C range.

-

After the addition is complete, stir the mixture at 10-15 °C for 2 hours.

-

Discharge the reaction mixture onto ice.

-

Isolate the precipitated 2-acetylamino-6-nitrobenzothiazole by filtration and wash with water.

-

For deprotection, suspend the moist presscake in methanol and heat under reflux with a base (e.g., sodium hydroxide) until the hydrolysis is complete.

-

Cool the mixture and isolate the 2-amino-6-nitrobenzothiazole product by filtration.

Reaction Workflow: Protected Nitration

The workflow for the selective synthesis of 2-amino-6-nitrobenzothiazole involves a protection-nitration-deprotection sequence.

Sulfonation

Information regarding the direct sulfonation of 2-aminobenzothiazole is limited in the readily available literature. High temperatures and strong acidic conditions required for sulfonation may lead to decomposition of the starting material.[4] However, the synthesis of sulfonamide derivatives is well-documented, often starting from pre-functionalized 2-aminobenzothiazoles. For instance, 2-aminobenzothiazole-6-sulfonamide can be prepared and subsequently acylated.[3]

Friedel-Crafts Reactions

The introduction of alkyl or acyl groups onto the 2-aminobenzothiazole core via Friedel-Crafts reactions is a powerful tool for C-C bond formation. However, the presence of the basic amino group can complicate these reactions by coordinating with the Lewis acid catalyst, thereby deactivating the ring. As with nitration, protection of the amino group is often a necessary strategy.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring. Due to the deactivating effect of the amino group's interaction with the Lewis acid, direct acylation of 2-aminobenzothiazole is challenging. Acylation of a protected intermediate, such as 2-acetylaminobenzothiazole, would be the more viable route, with the acyl group expected to add at the 6-position.

General Experimental Considerations for Friedel-Crafts Acylation:

-

Protection: Acetylate the amino group of 2-aminobenzothiazole.

-

Reaction: Treat the protected 2-acetylaminobenzothiazole with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent (e.g., dichloromethane, carbon disulfide).

-

Work-up: Quench the reaction with dilute acid and extract the product.

-

Deprotection: Hydrolyze the acetyl group to regenerate the free amino group.

Logical Relationship for Friedel-Crafts Acylation

Friedel-Crafts Alkylation

Similar to acylation, Friedel-Crafts alkylation is also hampered by the presence of the free amino group. Furthermore, alkylation reactions are prone to polyalkylation and carbocation rearrangements, which can lead to a mixture of products. A protected 2-aminobenzothiazole derivative would be the preferred substrate.

Vilsmeier-Haack Reaction

General Mechanism of the Vilsmeier-Haack Reaction

-

Formation of the Vilsmeier Reagent: A substituted formamide (e.g., DMF) reacts with an acid chloride (e.g., POCl₃) to form the electrophilic Vilsmeier reagent.

-

Electrophilic Attack: The electron-rich 2-aminobenzothiazole ring attacks the Vilsmeier reagent.

-

Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the aldehyde.

Conclusion

The 2-aminobenzothiazole core is a versatile platform for the development of new chemical entities. Electrophilic substitution reactions provide a direct route to functionalize the benzene ring of this scaffold. While halogenation proceeds readily, other reactions such as nitration, Friedel-Crafts acylation, and alkylation often require a protection strategy for the exocyclic amino group to achieve high yields and regioselectivity, primarily at the C6 position. This guide provides a foundational understanding and practical protocols for these important transformations, which should prove valuable for researchers in organic synthesis and drug discovery. Further exploration into the direct sulfonation and Vilsmeier-Haack reaction on the unprotected 2-aminobenzothiazole core is warranted to expand the synthetic toolbox for this important heterocycle.

References

Tautomerism in 2-Aminobenzothiazole and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tautomeric phenomena observed in 2-aminobenzothiazole and its derivatives. The therapeutic efficacy and biological activity of this important class of compounds are intrinsically linked to their molecular structure and physicochemical properties, with tautomerism playing a pivotal role. A thorough understanding of the tautomeric equilibrium, the stability of different forms, and the methodologies to study them is crucial for rational drug design and development.

The Landscape of 2-Aminobenzothiazole Tautomerism

2-aminobenzothiazole primarily exists in a dynamic equilibrium between two principal tautomeric forms: the amino form and the imino form. The imino tautomer can be further differentiated into cis and trans isomers based on the orientation of the exocyclic double bond, leading to three potential tautomeric structures.[1][2]

The interconversion between these forms involves proton transfer, a process that can be influenced by various factors including solvent polarity, temperature, and the electronic nature of substituents on the benzothiazole ring.[1][2]

Stability and Quantitative Analysis

Both experimental and computational studies have consistently demonstrated that the amino tautomer (T1) is the most stable form under most conditions.[1] This pronounced stability is largely attributed to the preservation of the aromaticity of the benzothiazole ring system in this configuration.[1] The imino forms, by contrast, disrupt this aromaticity to some extent.

Computational Energetics

Density Functional Theory (DFT) calculations are a powerful tool for quantifying the relative stabilities of tautomers. The calculated relative energies provide a clear indication of the position of the tautomeric equilibrium.

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |

| Amino (T1) | 0.00 | 0.00 |

| trans-Imino (T2) | 8.5 - 10.5 | 7.0 - 9.0 |

| cis-Imino (T3) | Higher than trans-Imino | Higher than trans-Imino |

| Table 1: Calculated relative energies of 2-aminobenzothiazole tautomers. Data compiled from computational studies.[1] |

Structural Parameters

High-resolution structural data, primarily from X-ray crystallography, confirms that 2-aminobenzothiazole exists as the amine tautomer in the solid state.[3][4] Computational optimizations provide further insight into the geometric distinctions between the tautomers. A key differentiating feature is the C2-N(exo) bond length, which is significantly shorter in the imino form, indicating a greater double bond character.[1]

| Parameter | Amino Tautomer (T1) | Imino Tautomer (T2/T3) | Method |

| C2-N(exo) Bond Length (Å) | ~1.36 | ~1.28 | X-ray / DFT |

| C2-N3 Bond Length (Å) | ~1.31 | ~1.40 | X-ray / DFT |

| C7a-S1 Bond Length (Å) | ~1.75 | ~1.77 | X-ray / DFT |

| Table 2: Selected experimental and calculated geometric parameters for 2-aminobenzothiazole tautomers.[1][5] |

Experimental Protocols for Tautomerism Analysis

A combination of spectroscopic and computational methods is employed for the comprehensive study of tautomerism in 2-aminobenzothiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying tautomeric equilibria in solution, as the chemical shifts of protons and carbons are highly sensitive to the local electronic environment.[1]

Detailed Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount (10-20 mg) of the 2-aminobenzothiazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to observe the chemical shifts of the amino/imino protons and aromatic protons. The amino protons of the major tautomer typically appear as a single, exchangeable peak.

-

Acquire a ¹³C NMR spectrum. The chemical shift of the C2 carbon is particularly informative, differing significantly between the amino and imino forms.

-

Perform variable temperature (VT) NMR studies. Acquiring spectra at different temperatures can shift the equilibrium, allowing for the determination of thermodynamic parameters (ΔH° and ΔS°) for the tautomerization process.[1]

-

-

Data Analysis:

-

Integrate the signals corresponding to the distinct protons of each tautomer to determine their relative populations and calculate the equilibrium constant (KT).[1]

-

Analyze the changes in chemical shifts with temperature and solvent to understand the factors influencing the equilibrium.

-

UV-Vis Spectroscopy

UV-Vis spectroscopy can monitor the tautomeric equilibrium by observing changes in the electronic absorption spectra, as the two forms have different conjugation systems.[1]

Detailed Protocol:

-

Sample Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, ethanol, water) to assess solvatochromic effects.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Identify the absorption maximum (λmax) for each tautomer. The more conjugated amino form is expected to have a different λmax compared to the imino form.[1]

-

Analyze solvatochromic shifts (changes in λmax with solvent polarity) to gain insights into the relative stabilization of the tautomers by the solvent.

-

Deconvolution techniques can be applied to overlapping spectra to estimate the relative concentrations of the tautomers.

-

Computational Chemistry (DFT)

Computational methods are essential for complementing experimental data, providing insights into the intrinsic stability and properties of each tautomer.

Detailed Protocol:

-

Structure Optimization: Build the 3D structures of all possible tautomers (amino, trans-imino, cis-imino). Perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[2]

-

Solvent Modeling: Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effect of different solvent environments on tautomer stability.[1]

-

Energy Calculations: Perform single-point energy calculations on the optimized structures to determine their relative energies (ΔE) and Gibbs free energies (ΔG).

-

Spectra Prediction: Calculate theoretical NMR chemical shifts and electronic transitions (using Time-Dependent DFT - TD-DFT) to predict the UV-Vis absorption spectra and compare them with experimental results for tautomer assignment.[1]

Biological Relevance and Influence on Signaling Pathways

The tautomeric state of 2-aminobenzothiazole derivatives is a critical determinant of their biological activity.[1] The specific tautomer present influences the molecule's shape, electronic distribution, and its ability to act as a hydrogen bond donor or acceptor. These features are fundamental for molecular recognition and binding to biological targets such as enzymes and receptors.[1]

Many 2-aminobenzothiazole derivatives exhibit anticancer properties by inhibiting protein kinases such as PI3K, EGFR, and VEGFR-2.[6][7] The amino tautomer, with its specific arrangement of hydrogen bond donors (the -NH₂ group) and acceptors (the ring nitrogen), is often the bioactive form that fits into the ATP-binding pocket of these kinases, disrupting their function and downstream signaling pathways that control cell proliferation and survival.

Conclusion

The study of tautomerism in 2-aminobenzothiazole and its derivatives is a critical aspect of understanding the structure-activity relationships of this pharmacologically significant class of compounds. The amino tautomer is generally the most stable form, but the position of the tautomeric equilibrium can be influenced by substitution and the solvent environment.[1] A synergistic approach, combining advanced spectroscopic techniques like NMR and UV-Vis with powerful computational methods such as DFT, provides a robust framework for the detailed characterization of these tautomeric systems. This knowledge is indispensable for the design of new derivatives with optimized biological activity and improved therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminobenzothiazole - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Derivatization of 2-Amino-4-bromobenzothiazole for Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals